molecular formula C7H7N3S B3359027 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile CAS No. 83253-37-6

3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile

Cat. No. B3359027
CAS RN: 83253-37-6
M. Wt: 165.22 g/mol
InChI Key: YZVQPOXQTBOFSJ-UHFFFAOYSA-N
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Description

3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile, also known as MTDO, is a heterocyclic compound that has received significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized through a multistep process, which involves the use of various reagents and catalysts. In

Mechanism of Action

The mechanism of action of 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile is not well understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects:
3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial properties. In addition, 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile is that it is relatively easy to synthesize in the lab. It is also stable under a range of conditions, which makes it suitable for use in various experiments. However, one of the limitations of 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile is that its mechanism of action is not well understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile. One area of interest is in the development of new drugs based on the structure of 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile. Researchers are also interested in investigating the mechanism of action of 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile in more detail. In addition, there is interest in exploring the potential use of 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile in the treatment of various diseases and disorders. Finally, there is a need for more studies to investigate the safety and toxicity of 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile.

Scientific Research Applications

3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs. 3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile has been shown to have antitumor, antiviral, and antibacterial properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

6-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVQPOXQTBOFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCSC2=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318591
Record name 3-methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile

CAS RN

83253-37-6
Record name NSC332758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile
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3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile
Reactant of Route 3
3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
3-Methyl-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene-2-carbonitrile

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